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molecular formula C11H5ClF3N3 B8419935 N-(2,2-dicyanovinyl)-2-chloro-5-trifluoromethylaniline

N-(2,2-dicyanovinyl)-2-chloro-5-trifluoromethylaniline

Cat. No. B8419935
M. Wt: 271.62 g/mol
InChI Key: XUTAKVANPYHUJV-UHFFFAOYSA-N
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Patent
US04151298

Procedure details

19.6 Parts of 2-chloro-5-trifluoromethyl-aniline and 12.2 parts of ethoxymethylenemalononitrile are dissolved in 125 parts of ethanol and the mixture is refluxed for 48 hours. After cooling, the precipitated product is collected by filtration and washed with ethanol. Recrystallisation from ethanol affords the above product with a melting point of 166°-169° C. and in a 70% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:3]=1[NH2:4].C(O[CH:16]=[C:17]([C:20]#[N:21])[C:18]#[N:19])C>C(O)C>[C:18]([C:17]([C:20]#[N:21])=[CH:16][NH:4][C:3]1[CH:5]=[C:6]([C:9]([F:10])([F:11])[F:12])[CH:7]=[CH:8][C:2]=1[Cl:1])#[N:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=C(C#N)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated product is collected by filtration
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol
CUSTOM
Type
CUSTOM
Details
affords the above product with a melting point of 166°-169° C.

Outcomes

Product
Name
Type
Smiles
C(#N)C(=CNC1=C(C=CC(=C1)C(F)(F)F)Cl)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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